1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2S/c1-9-4-6-15(7-5-9)18(16,17)12-8-10(13)2-3-11(12)14/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLCBSCVKKRBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dibromobenzenesulfonyl Chloride
The sulfonyl chloride intermediate is critical for subsequent reactions. While direct synthesis details are sparse in the provided sources, analogous methods for brominated sulfonyl chlorides offer insights. For example, 2-bromobenzenesulfonyl chloride is synthesized from aniline-2-sulfonic acid via bromination and chlorination. Adapting this, 2,5-dibromobenzenesulfonyl chloride could be prepared by:
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Bromination of benzenesulfonic acid at positions 2 and 5 using bromine in the presence of a Lewis acid (e.g., FeBr₃).
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Chlorination of the resulting sulfonic acid with PCl₅ or SOCl₂ to yield the sulfonyl chloride.
Key Data:
| Parameter | Value/Condition | Source |
|---|---|---|
| Bromination agent | Br₂, FeBr₃ | |
| Chlorination agent | PCl₅ or SOCl₂ | |
| Reaction temperature | 80–100°C |
Sulfonylation of 4-Methylpiperidine
Reaction Mechanism
The sulfonylation proceeds via nucleophilic attack of the piperidine’s amine on the electrophilic sulfur in the sulfonyl chloride, releasing HCl. A base (e.g., triethylamine or DIEA) neutralizes the acid, driving the reaction to completion.
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Dissolve 4-methylpiperidine in anhydrous THF or dichloromethane.
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Add 2,5-dibromobenzenesulfonyl chloride dropwise at 0–5°C.
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Introduce DIEA (2.5 eq) to scavenge HCl.
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Stir at room temperature for 12–24 hours.
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Work-up : Wash with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Purify via recrystallization (e.g., methanol/water) or column chromatography.
Optimization Insights:
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Solvent choice : Polar aprotic solvents (THF, DCM) enhance reactivity.
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Temperature control : Exothermic reaction necessitates cooling to prevent side reactions.
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Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride ensures complete conversion.
Yield Data:
Analytical Characterization
Critical analytical data for This compound include:
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The dibromophenyl moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Substituent Effects on the Aryl Sulfonyl Group
The aryl sulfonyl group is a critical determinant of electronic and steric properties. Key comparisons include:
2,5-Dimethoxyphenyl Analogs
Compounds such as 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide () and 4-ethyl-4-methoxycyclohexa-2,5-dien-1-one () replace bromine with methoxy (-OCH₃) groups. Methoxy substituents are electron-donating, increasing electron density on the aromatic ring, which contrasts sharply with the electron-withdrawing bromine atoms in the target compound. This difference impacts reactivity in electrophilic substitutions and binding affinity in biological systems .
4-Methoxyphenyl and Pyrazolyl Sulfonyl Derivatives
- 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS 332410-13-6, ) substitutes the dibromophenyl group with a smaller, electron-rich 4-methoxyphenyl ring. This reduces steric hindrance and increases solubility due to the polar methoxy group.
Halogenated Analogs
- 1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine () uses fluorine atoms instead of bromine.
Piperidine Ring Modifications
The 4-methylpiperidine moiety in the target compound is compared to other piperidine derivatives:
- 1-[(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)sulfonyl]-1-methylpiperidine () incorporates a trifluoromethyl group, increasing lipophilicity and metabolic resistance compared to the methyl substituent.
Table 1: Comparative Analysis of Structural Analogs
Biological Activity
1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is a sulfamoyl-substituted piperidine compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its receptor interactions, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅Br₂NO₂S, with a molecular weight of approximately 397.13 g/mol. The compound consists of a piperidine ring with a sulfonyl group attached to the nitrogen atom and a dibromophenyl moiety, which enhances its biological activity through increased receptor binding affinity.
This compound exhibits significant biological activity primarily as an antagonist at sigma receptors and N-methyl-D-aspartate (NMDA) receptors. These interactions suggest potential applications in neuropharmacology, particularly for treating neurological disorders such as Alzheimer's disease and depression.
- Sigma Receptors : The compound binds effectively to sigma receptors, which are implicated in various neurobiological processes. High-affinity binding studies using radiolabeled ligands have demonstrated its ability to modulate sigma receptor activity, potentially influencing mood and cognitive functions.
- NMDA Receptors : Its antagonistic properties at NMDA receptors indicate a role in modulating glutamatergic signaling pathways. This modulation is crucial for synaptic plasticity and could lead to neuroprotective effects in models of cognitive impairment.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Receptor Antagonism | Potent antagonist at sigma and NMDA receptors |
| Neuroprotective Effects | Enhances synaptic plasticity; potential treatment for cognitive disorders |
| Antibacterial Activity | Promising antibacterial properties observed in derivatives containing oxadiazole rings |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuropharmacology : In vivo studies indicate that this compound may improve cognitive functions in animal models. Its dual receptor antagonism suggests it could be effective in treating conditions characterized by neurodegeneration.
- Antibacterial Properties : Research on derivatives of this compound has shown promising antibacterial effects. For instance, compounds containing a 1,3,4-oxadiazole ring exhibited significant antibacterial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
- Comparative Studies : Structural analogs have been evaluated to understand the influence of bromination on biological activity. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-((2,5-Dimethylphenyl)sulfonyl)-4-methylpiperidine | Similar piperidine structure | Less potent at sigma receptors compared to dibromo variant |
| 1-(Phenylsulfonyl)-4-methylpiperidine | Lacks bromination | Potentially reduced biological activity due to lack of halogen substitution |
| 1-(4-Bromophenylsulfonyl)-4-methylpiperidine | Contains one bromine | Intermediate activity between dibromo and non-bromo variants |
Q & A
Q. What are the standard synthetic routes for 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, and how can reaction yields be optimized?
The synthesis typically involves sulfonylation of 4-methylpiperidine with 2,5-dibromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key steps include:
- Coupling Reaction : Reacting the sulfonyl chloride with 4-methylpiperidine in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Purification : Column chromatography using silica gel with a mobile phase of methanol and buffer solution (65:35 ratio, pH 4.6 adjusted with glacial acetic acid) to isolate the product .
- Yield Optimization : Use of moisture-free solvents, controlled stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperidine), and inert atmospheres (N₂/Ar) to suppress hydrolysis .
Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?
- HPLC : Employ a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve impurities. System suitability requires a resolution ≥2.0 between the compound and related sulfonamide derivatives .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm sulfonyl group integration (δ 7.8–8.2 ppm for aromatic protons) and piperidine ring conformation (δ 1.2–2.5 ppm for methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 421.89 for C₁₂H₁₄Br₂NO₂S) .
Q. What are the critical stability considerations for storing this compound under laboratory conditions?
- Storage : Protect from light and moisture by storing in amber glass vials under nitrogen at –20°C.
- Degradation Risks : Hydrolysis of the sulfonyl group in aqueous media (pH >7) or prolonged exposure to humidity. Stability studies suggest a shelf life of 6–12 months under optimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound in different assay systems?
Contradictions often arise from assay-specific variables:
- Assay Conditions : Standardize buffer pH (e.g., sodium acetate at pH 4.6 ) and ionic strength to minimize non-specific binding.
- Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) for binding affinity and cellular uptake studies (e.g., fluorescent tagging ).
- Impurity Analysis : Trace impurities (e.g., unreacted sulfonyl chloride) may interfere; employ preparative HPLC to isolate the pure compound before testing .
Q. What strategies are effective in improving the compound’s solubility for in vivo pharmacokinetic studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance aqueous solubility .
- Co-Solvent Systems : Use cyclodextrin complexes or DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without toxicity .
- pH Adjustment : Prepare buffered solutions (pH 3.5–5.0) to exploit the sulfonyl group’s weak acidity .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for selective receptor targeting?
- Core Modifications : Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and receptor selectivity .
- Sulfonyl Group Tweaks : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 2,5-dibromophenyl ring to modulate binding kinetics .
- Piperidine Ring Functionalization : Explore N-alkylation or oxidation to piperidone derivatives to alter lipophilicity and blood-brain barrier penetration .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) to model binding poses .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity against related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
